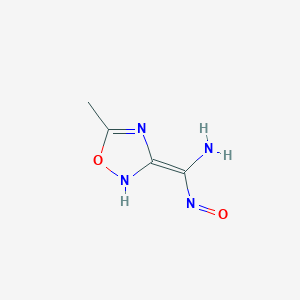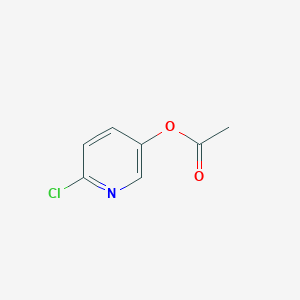
6-Chloropyridin-3-yl acetate
描述
6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .
化学反应分析
Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloronicotinic acid.
Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Chloronicotinic acid.
Reduction: 6-Chloropyridin-3-yl methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.
N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.
Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .
属性
IUPAC Name |
(6-chloropyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWOGUAXAQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356133 | |
| Record name | 5-Acetyloxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-24-1 | |
| Record name | 5-Acetyloxy-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


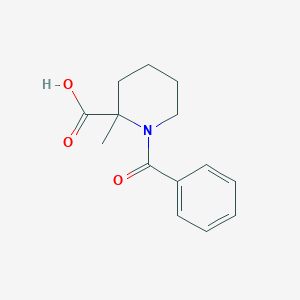
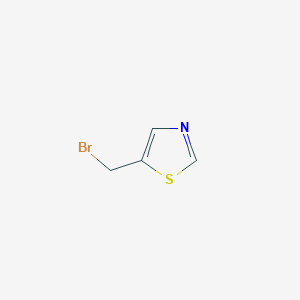
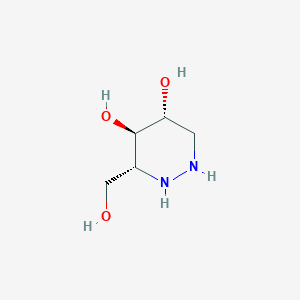



![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
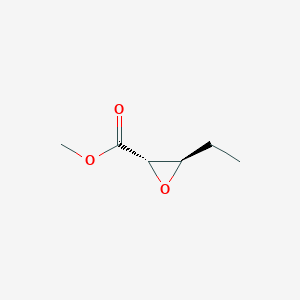
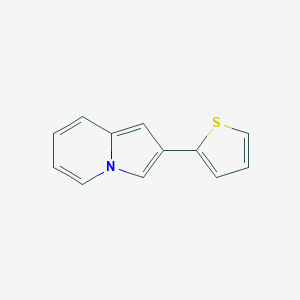
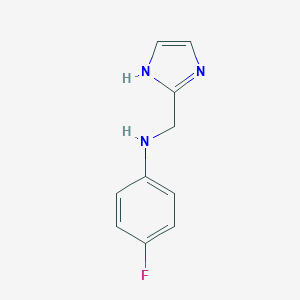
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
